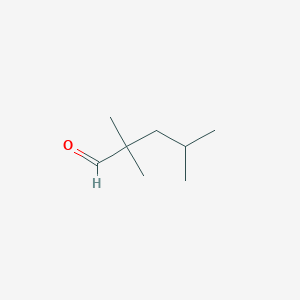
3-Chloro-4-(3-methylphenoxy)aniline
Descripción general
Descripción
3-Chloro-4-(3-methylphenoxy)aniline is a chemical compound with the molecular formula C13H12ClNO . It has a molecular weight of 233.7 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(3-methylphenoxy)aniline consists of a benzene ring with a chlorine atom and an aniline group attached to it. Additionally, it has a methylphenoxy group attached to the benzene ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Processes : Research has been conducted on the synthesis of various chloroaniline compounds, including methods for synthesizing derivatives of 3-chloro-4-(3-methylphenoxy)aniline. These processes often focus on high yields and environmental considerations. For instance, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline resulted in a 72.0% yield with minimal pollution impact (Wen Zi-qiang, 2007).
- Molecular Structure Analysis : Studies have explored the molecular structure and vibrational spectra of chloroaniline derivatives using methods like density functional theory, providing insights into their molecular geometries and bond lengths (M. Kurt, M. Yurdakul, & S. Yurdakul, 2004).
Environmental and Biological Applications
- Wastewater Treatment : Chloro derivatives of aniline, including similar compounds to 3-Chloro-4-(3-methylphenoxy)aniline, are used in dyes, pharmaceuticals, and agriculture, and are noted for their accumulation and low biodegradability. Their adsorption on adsorbents like halloysite, used for removing toxic compounds from wastewater, has been studied (P. Słomkiewicz et al., 2017).
- Toxicology Studies : The effects of various aniline derivatives on biological systems, such as their impact on the embryonic development of certain aquatic organisms, have been investigated. These studies help in understanding the environmental and health risks associated with these compounds (T. Abe et al., 2001).
Industrial and Material Science Applications
- Insecticide Synthesis : Chloroaniline derivatives are utilized in the synthesis of insecticides. For example, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline is a precursor in the synthesis of the insecticide Novaluron (Wen Zi-qiang, 2008).
- Catalytic Applications : Studies have shown that certain nanoparticles can be used to catalyze the oxidation of aniline compounds, offering potential applications in environmental remediation and industrial processes (Shengxiao Zhang et al., 2009).
Propiedades
IUPAC Name |
3-chloro-4-(3-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-3-2-4-11(7-9)16-13-6-5-10(15)8-12(13)14/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCHJLIVYBAESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517381 | |
| Record name | 3-Chloro-4-(3-methylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(3-methylphenoxy)aniline | |
CAS RN |
56966-56-4 | |
| Record name | 3-Chloro-4-(3-methylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56966-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(3-methylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B1314133.png)



